molecular formula C19H22N4O6S3 B1678234 Pritelivir mesylate CAS No. 1428333-96-3

Pritelivir mesylate

Cat. No. B1678234
M. Wt: 498.6 g/mol
InChI Key: PPAJHCGEURRDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pritelivir mesylate, also known as AIC-316 and BAY 57-1293, is a potent helicase primase inhibitor . It inhibits the replication of herpes simplex virus (HSV) type 1 and type 2 in the nanomolar range in vitro by abrogating the enzymatic activity of the viral primase-helicase complex .


Molecular Structure Analysis

Pritelivir mesylate has a molecular formula of C19H22N4O6S3 and a molecular weight of 498.6 . It belongs to the class of organic compounds known as phenylpyridines .


Chemical Reactions Analysis

Pritelivir mesylate is a novel helicase-primase inhibitor that prevents the de novo synthesis of virus DNA through inhibition of the helicase-primase complex . It does not require activation by viral enzymes and can thus protect uninfected cells .


Physical And Chemical Properties Analysis

Pritelivir mesylate has a molecular weight of 498.6 and is a solid form . It has a solubility of 83.33 mg/mL in DMSO (ultrasonic) . It should be stored at 4°C, in a dry and sealed condition .

Scientific Research Applications

Resistance Studies

  • Study on Resistance Development : Pritelivir was evaluated for resistance development in patients with HSV-2. No evidence of resistance-mediating mutations was found, indicating its effectiveness against HSV-2 without inducing known resistance mutations (Edlefsen et al., 2016).

Comparative Efficacy

  • Comparison with Valacyclovir : Pritelivir was compared to valacyclovir for genital HSV-2 suppression. The study found that pritelivir resulted in a lower percentage of HSV detection over 28 days, indicating its potential as an effective alternative to current therapies (Wald et al., 2016).

Mechanism of Action and Dosage Studies

  • Mechanism and Dosage Evaluation : A study investigating different dosages of pritelivir showed its ability to reduce HSV shedding and lesion days in a dose-dependent manner, highlighting its potency in managing genital herpes (Wald et al., 2014).

Preclinical Studies and Alternative Applications

  • Efficacy in Mouse Models : In a study using mouse models, pritelivir demonstrated significant efficacy against both HSV-1 and HSV-2, including strains resistant to acyclovir. This highlights its potential for treating severe HSV infections, such as herpes simplex encephalitis (Quenelle et al., 2018).
  • Optimizing Administration Forms : Research has been conducted to develop different solid forms of pritelivir for varied routes of administration, such as oral and topical applications, enhancing its versatility in treating HSV infections (Ruebsamen-Schaeff & Buschmann, 2019).

Mathematical Modeling and Clinical Trial Predictions

  • Mathematical Modeling of Efficacy : A mathematical model was designed to predict the efficacy of pritelivir in clinical trials, assisting in dose selection and understanding the drug-virus interaction. This model successfully predicted outcomes in subsequent trials (Schiffer et al., 2016).

Preclinical Platform for HSV Research

  • Human Skin Ex Vivo Model : An HSV-1 infection model on human skin ex vivo was established to test the efficacy of pritelivir. This model bridges the gap between in vitro and in vivo drug screening, providing a valuable platform for HSV research (Tajpara et al., 2018).

Safety And Hazards

Pritelivir mesylate may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause skin, eye, and respiratory tract irritation . In case of exposure, it is recommended to wash off with plenty of water and seek medical advice if irritation persists .

Future Directions

Pritelivir mesylate is currently being evaluated in a pivotal phase 3 trial for the treatment of acyclovir-resistant HSV infections in immunocompromised patients . The Phase III part of the trial will compare lesion healing in a given time frame and is conducted worldwide at up to 70 sites in the US, South America, Europe, and China . The estimated primary completion date is June 2024 .

properties

IUPAC Name

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAJHCGEURRDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pritelivir mesylate

CAS RN

1428333-96-3
Record name Pritelivir mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRITELIVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pritelivir mesylate
Reactant of Route 2
Reactant of Route 2
Pritelivir mesylate
Reactant of Route 3
Reactant of Route 3
Pritelivir mesylate
Reactant of Route 4
Pritelivir mesylate
Reactant of Route 5
Pritelivir mesylate
Reactant of Route 6
Pritelivir mesylate

Citations

For This Compound
6
Citations
A Birkmann, S Bonsmann, D Kropeit… - Journal of Medicinal …, 2022 - ACS Publications
… The pritelivir mesylate monohydrate polymorph was selected … Pritelivir mesylate monohydrate is formulated as a 100 mg … For manufacturing, pritelivir mesylate monohydrate is blended …
Number of citations: 7 pubs.acs.org
D Kropeit, S Bonsmann, O von Richter… - Clinical …, 2023 - Wiley Online Library
… These characteristics may be related to the pH dependency of the administered pritelivir mesylate solubility (degree of ionization, 5.2), with low pH favoring solubility.The increases in …
Number of citations: 3 accp1.onlinelibrary.wiley.com
H Ruebsamen-Schaeff, H Buschmann - MedChemComm, 2019 - pubs.rsc.org
… practice) environment, a Pritelivir mesylate monohydrate is obtainable with optimized … The particle size distribution of Pritelivir mesylate monohydrate were determined as follows: …
Number of citations: 5 pubs.rsc.org
C Gege, G Kleymann - Expert Opinion on Therapeutic Patents, 2022 - Taylor & Francis
Helicase-primase is an interesting target for small-molecule therapy of herpes simplex virus (HSV) infections. With amenamevir already approved for varicella-zoster virus and with …
Number of citations: 2 www.tandfonline.com
I vivo Activity - targetmol.com
… Description: Pritelivir mesylate is active against herpes simplex virus types 1 and 2 (IC50: … Pritelivir mesylate is an inhibitor of the viral helicase-primase complex. Pritelivir mesylate …
Number of citations: 0 www.targetmol.com
I vivo Activity
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.